Product packaging for 1-(3-Chloro-2-fluorophenyl)piperazine(Cat. No.:)

1-(3-Chloro-2-fluorophenyl)piperazine

Cat. No.: B13515698
M. Wt: 214.67 g/mol
InChI Key: KZWPMWSGCNWTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Chloro-2-fluorophenyl)piperazine is a chemical compound of the phenylpiperazine class with the molecular formula C 10 H 12 ClFN 2 . This class of compounds is of significant interest in medicinal chemistry and neuroscience research, particularly for studying receptor interactions. While specific pharmacological data for this isomer is limited in the public domain, closely related analogues like 1-(3-Chloro-4-fluorophenyl)piperazine are known to have psychoactive properties and are studied for their interactions with serotonin receptors in the central nervous system . Researchers utilize these compounds as reference standards or as synthetic intermediates in the development of novel bioactive molecules. The presence of both chlorine and fluorine substituents on the phenyl ring influences the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable scaffold for structure-activity relationship (SAR) studies. This product is provided for research purposes only, strictly within laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. All handling and experiments must be conducted by qualified professionals in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClFN2 B13515698 1-(3-Chloro-2-fluorophenyl)piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(3-chloro-2-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

KZWPMWSGCNWTSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies and Precursors of 1 3 Chloro 2 Fluorophenyl Piperazine

Established Synthetic Routes for 1-(3-Chloro-2-fluorophenyl)piperazine

The predominant method for synthesizing N-arylpiperazines, including this compound, is through the cross-coupling of an aryl halide with piperazine (B1678402). The most common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction forms a carbon-nitrogen bond between the piperazine nitrogen and the halogenated phenyl ring.

Key Reaction Steps and Conditions

The synthesis typically involves the reaction of 1,3-dichloro-2-fluorobenzene with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for the reaction's success.

Reaction Scheme:

The general reaction proceeds as follows: 1,3-dichloro-2-fluorobenzene is coupled with an excess of piperazine. One of the nitrogen atoms of piperazine acts as a nucleophile, displacing a chlorine atom on the phenyl ring. The fluorine and the second chlorine atom on the ring remain, yielding the desired product.

Key Components and Conditions:

Palladium Catalyst: Catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used to initiate the catalytic cycle.

Phosphine Ligand: A bulky, electron-rich phosphine ligand is essential to facilitate the reaction. Ligands like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) are often employed to improve reaction rates and yields.

Base: A base is required to deprotonate the piperazine nitrogen and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.

Solvent: Aprotic, non-polar solvents like toluene (B28343) or dioxane are typically used to facilitate the dissolution of the reactants and to withstand the required reaction temperatures.

Temperature: The reaction is usually conducted at elevated temperatures, typically ranging from 80 to 110 °C, to ensure a reasonable reaction rate.

The table below summarizes typical conditions for the Buchwald-Hartwig amination synthesis of N-arylpiperazines.

ParameterConditionPurpose
Aryl Halide 1,3-dichloro-2-fluorobenzeneElectrophilic partner
Amine Piperazine (often in excess)Nucleophilic partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Facilitates C-N bond formation
Ligand XPhos, SPhos, or similarStabilizes and activates the catalyst
Base NaOtBu or LiHMDSDeprotonates piperazine
Solvent Toluene or DioxaneReaction medium
Temperature 80 - 110 °CIncreases reaction rate

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for industrial applications to maximize yield and purity while minimizing costs. Key strategies include:

Ligand Selection: The choice of phosphine ligand has a significant impact on the reaction's efficiency. Screening different ligands can identify the optimal choice for this specific substrate, balancing reactivity and stability.

Base and Solvent Compatibility: The strength and type of base must be matched with the solvent and substrate to prevent side reactions. For instance, using a weaker base like potassium carbonate might be possible with more reactive aryl halides.

Controlling Stoichiometry: Using a slight excess of piperazine can drive the reaction to completion. However, a large excess can complicate the purification process, requiring careful optimization of the reactant ratio.

Purification Techniques: After the reaction, the product must be isolated from the catalyst, unreacted starting materials, and byproducts. This is typically achieved through a combination of extraction and chromatography or by crystallization to yield the final product in high purity.

Novel Synthetic Approaches for Functionalized Piperazines

While traditional cross-coupling methods are robust, ongoing research focuses on developing more efficient and versatile methods for synthesizing complex piperazine derivatives. These novel approaches offer alternative pathways that can provide access to a wider range of functionalized molecules.

C-H Functionalization of Piperazine Ring

Direct C-H functionalization represents a powerful and atom-economical strategy for modifying the piperazine scaffold. Instead of pre-functionalizing the starting materials, this method involves the direct activation and substitution of a C-H bond on the piperazine ring itself. For instance, palladium-catalyzed C-H arylation could potentially be used to introduce the 3-chloro-2-fluorophenyl group directly onto a piperazine C-H bond, although this is more commonly applied to introduce substituents onto the piperazine ring rather than forming the N-aryl bond. This approach reduces the number of synthetic steps and waste generation.

Radical Cyclizations in Piperazine Synthesis

Radical cyclizations offer an alternative pathway to construct the piperazine ring system from acyclic precursors. This approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the six-membered piperazine ring. By carefully designing the acyclic precursor, various substituents can be incorporated into the final structure. This method is particularly useful for creating highly substituted or complex piperazine derivatives that may be difficult to access through traditional routes.

Chiral Piperazine Synthesis

Many pharmaceutical applications require enantiomerically pure piperazine derivatives. The synthesis of chiral piperazines is an area of intensive research. Strategies for achieving this include:

Asymmetric Synthesis: Building the piperazine ring from chiral starting materials or using chiral catalysts to control the stereochemistry during the ring-forming steps.

Resolution: Synthesizing the racemic piperazine derivative and then separating the enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

These methods allow for the preparation of single-enantiomer piperazine compounds, which is often critical for achieving the desired pharmacological activity and reducing potential side effects associated with the other enantiomer.

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The formation of the 1-(aryl)piperazine core can be achieved through several strategic approaches. A common and effective method involves building the piperazine ring from a substituted aniline. nih.gov This approach offers the advantage of incorporating the desired phenyl moiety from an accessible starting material.

One widely documented pathway begins with the chlorination of diethanolamine (B148213). google.comgoogle.com This initial step is critical for creating a key intermediate, bis(2-chloroethyl)amine (B1207034), typically isolated as its hydrochloride salt. The reaction is generally performed using a chlorinating agent like thionyl chloride. google.com

The subsequent and defining step is the condensation of this bis(2-chloroethyl)amine intermediate with the selected aniline—in this case, 3-chloro-2-fluoroaniline. This cyclization reaction directly forms the this compound ring system. nih.gov The reaction conditions for this step, such as the choice of solvent (e.g., xylene) and temperature, are optimized to facilitate the ring formation. google.comgoogle.com

Alternative synthetic strategies for N-arylpiperazines include palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann–Goldberg reactions, which couple piperazine itself (or a protected version like N-Boc-piperazine) with an appropriate aryl halide, such as 1,3-dichloro-2-fluorobenzene. nih.gov Another approach is through aromatic nucleophilic substitution (SNAr), which is particularly effective if the aryl ring is activated by electron-withdrawing groups. nih.gov

The primary precursors and intermediates involved in the synthesis starting from diethanolamine are detailed below.

Table 1: Key Precursors and Intermediates

Compound Name Role in Synthesis
Diethanolamine Starting material for the piperazine ring structure. google.com
Thionyl Chloride Chlorinating agent used to convert diethanolamine into a reactive intermediate. google.com
Bis(2-chloroethyl)amine Key intermediate formed from diethanolamine; serves as the backbone for the piperazine ring. nih.govgoogle.com

Derivatization Strategies for this compound Analogs

Once this compound is synthesized, it serves as a versatile scaffold for creating a wide range of analogs. Derivatization primarily targets the secondary amine (N-H) of the piperazine ring, allowing for the introduction of various substituents to explore structure-activity relationships. globalresearchonline.netnih.gov

The most common derivatization strategy is N-alkylation . This involves reacting the piperazine with an alkyl halide (e.g., alkyl chloride or bromide) or a molecule with a suitable leaving group. nih.govglobalresearchonline.net This reaction introduces an alkyl chain at the N4 position of the piperazine ring. A classic example found in the synthesis of related compounds is the alkylation with 1-bromo-3-chloropropane, which adds a 3-chloropropyl group. google.comgoogle.comglobalresearchonline.net This functionalized tail can then be used for further coupling reactions to build more complex molecules. globalresearchonline.net

Other derivatization methods include:

Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to introduce N-alkyl or N-benzyl groups. nih.gov

Amide Bond Formation: Acylation with acyl chlorides or carboxylic acids (using coupling agents) to form N-acyl derivatives.

Aromatic Nucleophilic Substitution (SNAr): Reaction with activated (hetero)aryl halides to attach another aromatic system to the piperazine nitrogen, a common strategy in drug discovery. nih.gov

These derivatization reactions are fundamental in medicinal chemistry for modulating the physicochemical and pharmacological properties of the parent molecule.

Table 2: Common Derivatization Reactants and Resulting Analogs

Reactant Class Example Reactant Resulting Functional Group
Alkyl Halides 1-Bromo-3-chloropropane N-(3-chloropropyl) globalresearchonline.net
Aldehydes/Ketones Formaldehyde N-methyl nih.gov
Acyl Halides Acetyl Chloride N-acetyl

Pharmacological Characterization of 1 3 Chloro 2 Fluorophenyl Piperazine Preclinical

In Vitro Receptor Binding Affinity and Selectivity Profiling

The binding profile of phenylpiperazine derivatives is complex, with affinities spanning multiple neurotransmitter systems. The specific halogen substitutions on the phenyl ring are critical in determining the affinity and selectivity for various receptors and transporters.

Phenylpiperazine compounds are well-known for their interaction with serotonergic and dopaminergic systems. The analog 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) displays a notable affinity for several serotonin (B10506) (5-HT) receptor subtypes. It is recognized for its agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors. nih.gov The stimulus effects of m-CPP are thought to be mediated predominantly by a combination of these actions. nih.gov Studies on m-CPP-induced hypophagia strongly suggest that these effects are mediated by the stimulation of 5-HT1C receptors. nih.gov

In the context of dopamine (B1211576) receptors, substituted arylpiperazines have been investigated for their selectivity, particularly between the D2 and D3 subtypes. For instance, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the 2,3-dichlorophenylpiperazine analog demonstrated the highest affinity for the D3 receptor, with a Ki value in the subnanomolar range. acs.org This highlights the influence of chloro-substituents on dopamine receptor affinity. While specific data for the 3-chloro-2-fluoro substitution pattern is scarce, the existing research on related analogs suggests a strong likelihood of significant interaction with both serotonin and dopamine GPCRs.

Table 1: In Vitro Receptor Binding Affinities of Structurally Related Phenylpiperazine Analogs
Compound/Analog ClassTargetBinding Affinity (Ki or Kd, nM)Reference
1-(3-chlorophenyl)piperazine (m-CPP)5-HT2C ReceptorKd inversely proportional to antagonist blocking ability nih.gov
1-(3-chlorophenyl)piperazine (m-CPP)5-HT2A ReceptorKd directly proportional to antagonist blocking ability nih.gov
2,3-Dichlorophenylpiperazine AnalogDopamine D3 Receptor<1.0 acs.org
2-Methoxyphenylpiperazine AnalogDopamine D3 Receptor~2.0 acs.org

Beyond GPCRs, phenylpiperazine derivatives show significant affinity for monoamine transporters. Research into chlorophenylpiperazine (B10847632) analogues has revealed potent ligands for the dopamine transporter (DAT). nih.govdocumentsdelivered.com A notable example is 1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (B5103050) (3C-PEP), which is an exceptionally potent DAT ligand with a dissociation constant (Ki) of 0.04 nM. wikipedia.orgnih.gov This compound demonstrates high selectivity for DAT over the serotonin transporter (SERT, Ki = 802 nM) and the norepinephrine (B1679862) transporter (NET, Ki = 1107 nM). wikipedia.org The parent compound, m-CPP, also shows a considerable affinity for the human serotonin transporter, with a reported IC50 value of 230 nM. nih.gov This suggests that the 3-chloro-phenylpiperazine scaffold is a key pharmacophore for interaction with monoamine transporters.

Table 2: In Vitro Monoamine Transporter Binding Affinities of Structurally Related Phenylpiperazine Analogs
CompoundTargetBinding Affinity (Ki or IC50, nM)Reference
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)DAT0.04 wikipedia.orgnih.gov
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)SERT802 wikipedia.org
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)NET1107 wikipedia.org
1-(3-chlorophenyl)piperazine (m-CPP)SERT230 nih.gov

Functional Pharmacological Assays (In Vitro)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor, providing insight into its potential physiological effects.

The functional activity of phenylpiperazines is highly dependent on the specific receptor subtype. As mentioned, m-CPP exhibits a mixed functional profile. It acts as an agonist at 5-HT2C receptors, a mechanism linked to its anxiogenic effects in preclinical models. frontiersin.org Conversely, it functions as an antagonist at 5-HT2A receptors. nih.gov This dual activity profile is a hallmark of many phenylpiperazine compounds and contributes to their complex pharmacological effects. The behavioral effects of m-CPP, such as reduced food intake, are strongly correlated with its agonist activity at 5-HT1C receptors. nih.gov

The interaction of phenylpiperazine ligands with GPCRs initiates intracellular signaling cascades. The 5-HT7 receptor, a Gs-protein-coupled receptor, is a known target for various serotonin ligands. Its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). nih.gov This in turn can activate protein kinase A (PKA) and subsequently modulate the function of multiple downstream proteins. nih.gov Furthermore, 5-HT7 receptor signaling can also couple to G12-proteins, activating Rho GTPases, and can influence the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov While direct studies on 1-(3-chloro-2-fluorophenyl)piperazine are not available, the known interactions of its analogs with receptors like 5-HT7 suggest a potential to modulate these critical signaling pathways.

Enzyme Inhibition and Activation Profiles (e.g., MAO-B, Phosphodiesterases)

The structural motifs of this compound suggest a strong potential for interaction with monoamine oxidase (MAO) enzymes. Studies on related chemical series have identified potent and selective MAO-B inhibitors.

In one study, a series of pyridazinobenzylpiperidine derivatives was evaluated, where compound S5 , featuring a 3-chloro substitution on the phenyl ring, emerged as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM. researchgate.netnih.gov This compound was found to be a competitive and reversible inhibitor with a Ki value of 0.155 μM and showed a 19-fold selectivity for MAO-B over MAO-A. nih.gov

Separately, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety was synthesized and tested for MAO inhibition. nih.govmdpi.com Several of these compounds were potent and highly selective MAO-B inhibitors. The most active compound, T6 , which contained the 2-fluorophenylpiperazine core, displayed an IC50 of 0.013 µM and a Ki of 0.0071 µM for MAO-B. nih.govmdpi.com It was also found to be a reversible and competitive inhibitor with over 120-fold selectivity for MAO-B. mdpi.com

The potent MAO-B inhibitory activity conferred by both the 3-chloro-phenyl substitution in one series and the 2-fluorophenylpiperazine moiety in another strongly indicates that this compound is a promising candidate for selective MAO-B inhibition. No significant data regarding its interaction with phosphodiesterases was identified.

Table 3: In Vitro MAO-B Inhibition by Analogs with Key Structural Motifs
Compound Series/NameKey Structural MotifEnzymeInhibition (IC50, µM)Inhibition (Ki, µM)Selectivity Index (MAO-A/MAO-B)Reference
Compound S53-Chloro-phenylMAO-B0.2030.15519.04 researchgate.netnih.gov
Compound T62-Fluorophenyl-piperazineMAO-B0.0130.0071120.8 nih.govmdpi.com
Compound S53-Chloro-phenylMAO-A3.857N/A- nih.gov
Compound T62-Fluorophenyl-piperazineMAO-A1.57N/A- mdpi.com

In Vitro Cellular and Tissue-Based Assays

An extensive review of available scientific literature reveals a lack of published preclinical data from in vitro cellular and tissue-based assays for the compound this compound. While the broader class of phenylpiperazine derivatives has been investigated for various pharmacological activities, specific studies detailing the in vitro effects of this particular analogue are not present in the accessible scientific record.

Effects on Cell Lines (e.g., RAW-264.7 macrophages)

Consistent with the general lack of in vitro data, there are no specific research findings on the effects of this compound on the RAW-264.7 macrophage cell line or any other cell line. The RAW-264.7 cell line is a standard model used to investigate inflammatory responses, and the absence of studies involving this compound means its potential impact on inflammatory pathways at a cellular level remains uncharacterized.

Due to the absence of experimental data, a data table summarizing research findings cannot be generated.

Mechanistic Investigations of 1 3 Chloro 2 Fluorophenyl Piperazine

Molecular Mechanisms of Target Interaction

The primary molecular mechanism of action for phenylpiperazine compounds involves direct interaction with various neurotransmitter receptors. For 1-(3-Chloro-2-fluorophenyl)piperazine, the principal targets are presumed to be within the serotonin (B10506) (5-HT) and dopamine (B1211576) receptor families, a characteristic shared by many of its analogues.

The interaction with these G-protein coupled receptors (GPCRs) is dictated by the physicochemical properties of the ligand. The piperazine (B1678402) ring, a common pharmacophore, serves as a protonatable nitrogen center, crucial for forming ionic bonds with acidic residues in the receptor's binding pocket. The substituted phenyl ring engages in van der Waals, hydrophobic, and, depending on the substituents, halogen bonding interactions with the receptor.

Studies on related compounds, such as 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), have demonstrated significant affinity for various 5-HT receptor subtypes. nih.gov The presence and position of halogen atoms on the phenyl ring are known to modulate the affinity and selectivity for these receptors. For instance, the introduction of a fluorine atom can alter the electronic properties of the phenyl ring, potentially enhancing binding affinity. nih.gov

The 3-chloro and 2-fluoro substitutions on the phenyl ring of this compound are expected to create a unique electronic and steric profile that influences its interaction with the binding sites of its target receptors. The electronegativity of the fluorine and chlorine atoms can lead to favorable electrostatic interactions and potentially form halogen bonds with specific residues within the receptor.

Downstream Signaling Cascades and Pathway Modulation

Upon binding to its primary targets, likely the serotonin and dopamine receptors, this compound is anticipated to modulate intracellular signaling cascades. As these receptors are predominantly GPCRs, their activation or inhibition by the compound would lead to a conformational change in the receptor, initiating a cascade of intracellular events.

If this compound acts as an agonist, it would promote the binding of GTP to the associated G-protein, leading to the dissociation of the Gα and Gβγ subunits. These subunits then interact with various effector enzymes and ion channels, leading to changes in the levels of second messengers.

Key modulated pathways may include:

Adenylyl Cyclase Pathway: Depending on the G-protein subtype coupled to the receptor (Gs or Gi), the compound could either stimulate or inhibit the activity of adenylyl cyclase. This would result in an increase or decrease in the intracellular concentration of cyclic AMP (cAMP), respectively. cAMP, in turn, activates protein kinase A (PKA), which phosphorylates a multitude of downstream targets, affecting gene transcription and cellular function.

Phospholipase C Pathway: Activation of Gq-coupled receptors would lead to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which phosphorylates various cellular proteins, influencing a wide range of cellular processes.

The specific downstream signaling pathways modulated by this compound would be contingent on its specific receptor affinity profile and its intrinsic activity (agonist, antagonist, or partial agonist) at each of these receptors.

Identification of Primary and Secondary Pharmacological Targets

Based on the pharmacology of structurally related phenylpiperazines, the primary pharmacological targets of this compound are likely to be serotonin and dopamine receptors. Secondary targets could include other neurotransmitter receptors and transporters, as well as sigma receptors.

Primary Targets:

Serotonin Receptors (5-HTRs): Phenylpiperazines are well-known for their interaction with various 5-HT receptor subtypes. Analogues like m-CPP exhibit high affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, and 5-HT3 receptors. nih.gov It is highly probable that this compound also interacts with a range of these receptors.

Dopamine Receptors (DRDs): Several phenylpiperazine derivatives have shown significant affinity for dopamine receptors, particularly the D2, D3, and D4 subtypes. mdpi.com

Secondary Targets:

Sigma Receptors (σRs): Some phenylpiperazine analogues have been found to possess affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in a variety of cellular functions and are targets for psychostimulant drugs. nih.gov

Neurotransmitter Transporters: While generally exhibiting lower affinity, some phenylpiperazines can interact with the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov

The following table presents the receptor binding affinities of some related phenylpiperazine compounds to provide a comparative context for the likely targets of this compound.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
1-(3-chlorophenyl)piperazine (m-CPP)---
1-(2-fluorophenyl)piperazine---
1-(4-fluorophenyl)piperazine---

Structure-Mechanism Relationships

The relationship between the chemical structure of this compound and its mechanism of action is a critical aspect of its pharmacological profile. The specific arrangement of the chloro and fluoro substituents on the phenyl ring significantly influences its interaction with biological targets.

Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups. Their presence on the phenyl ring reduces the electron density of the aromatic system. This can affect the pKa of the distal nitrogen of the piperazine ring, influencing its protonation state at physiological pH and its ability to form ionic interactions with the receptor. The ortho-fluoro and meta-chloro substitution pattern creates a specific electrostatic potential on the molecule that can either be favorable or unfavorable for binding to a particular receptor, depending on the arrangement of complementary electrostatic potentials in the binding pocket.

Steric Effects: The size of the chlorine and fluorine atoms, as well as their positions on the phenyl ring, impose steric constraints that dictate how the molecule can orient itself within a receptor's binding site. Substitution at the ortho position (2-fluoro) can be particularly influential, potentially forcing the phenyl ring into a specific conformation relative to the piperazine ring, which may be advantageous for binding to some receptors but detrimental for others. nih.gov

Structure Activity Relationship Sar Studies of 1 3 Chloro 2 Fluorophenyl Piperazine Analogs

Impact of Substituent Modifications on Pharmacological Activity

Structure-activity relationship (SAR) studies reveal that even minor structural modifications to the 1-(3-chloro-2-fluorophenyl)piperazine core can lead to significant changes in biological activity. These modifications are typically explored at three main positions: the piperazine (B1678402) ring itself, the halogenation pattern on the phenyl ring, and the introduction of other non-halogen substituents to the phenyl ring.

The piperazine ring is not merely a linker but an essential component for molecular recognition, primarily due to the basic nitrogen atom (N4) which is typically protonated at physiological pH. This cationic center often forms a crucial ionic bond with an acidic residue, such as a highly conserved aspartate in the third transmembrane domain (TM3) of many aminergic GPCRs. nih.gov

Key findings regarding modifications to the piperazine ring include:

N4-Substituents: The substituent on the second nitrogen (N4) of the piperazine ring is a primary determinant of the compound's ultimate pharmacological profile. Attaching long alkyl chains, often terminating in a complex terminal fragment (e.g., an imide or a dihydrocarbostyril moiety as seen in aripiprazole), is a common strategy to achieve high affinity and selectivity for specific receptors. mdpi.com

Ring Rigidity: The inherent conformational constraint of the six-membered piperazine ring is considered important for maintaining the optimal orientation of the aryl group and the N4-substituent for receptor binding. researchgate.net Replacing the piperazine ring with more rigid bicyclic systems, such as 2,5-diazabicyclo[2.2.1]heptane (DBH), has been explored to improve binding affinity by reducing the entropic penalty upon binding. plos.org Conversely, replacing it with more flexible or different heterocyclic systems, like morpholine (B109124) or pyrrolidine, often leads to a significant decrease in activity, highlighting the specific structural and electronic contributions of the piperazine moiety. nih.govtandfonline.com

Ring Substitution: Introducing substituents directly onto the carbon atoms of the piperazine ring can influence the stereochemistry and conformation of the molecule, which can lead to stereoselective interactions at the receptor level.

Table 1: Effect of Piperazine Ring Modifications on Activity This table is illustrative, based on general findings in the literature for arylpiperazines.

Modification General Impact on Activity Rationale
Replacement with Morpholine Significant decrease Loss of the key basic N4 nitrogen reduces the ability to form critical ionic bonds with the receptor.
Replacement with Pyrrolidine Significant decrease Alters the geometry and distance between the aryl group and the basic nitrogen, disrupting the optimal binding pose. nih.govtandfonline.com
Introduction of N4-Alkyl Chains Modulates receptor selectivity and affinity The chain length and terminal group explore different sub-pockets within the receptor binding site. nih.gov

The nature, number, and position of halogen substituents on the phenyl ring are critical for modulating a ligand's affinity and selectivity. Halogens influence the molecule's electronic properties (through inductive and resonance effects) and lipophilicity, which affects its ability to cross the blood-brain barrier and interact with hydrophobic pockets in the receptor.

For analogs of this compound, the following SAR trends are observed:

Positional Isomerism: The specific placement of the chloro and fluoro groups is crucial. The 2,3-dichloro substitution pattern is found in several potent dopamine (B1211576) D3 receptor antagonists. mdpi.com The 3-chloro-2-fluoro pattern of the parent compound represents a specific electronic and steric arrangement that is finely tuned for its targets. Moving the fluorine atom, for example, to the 4-position to create 1-(3-chloro-4-fluorophenyl)piperazine, results in a distinct compound with a different pharmacological profile. nih.gov

Type of Halogen: The type of halogen (F, Cl, Br) influences both steric bulk and electronic effects. While fluorine can sometimes form hydrogen bonds and has unique electronic properties, chlorine and bromine are larger and more lipophilic. The dual electron-withdrawing nature of the chloro and fluoro substituents in the parent compound is a key feature.

Number of Halogens: Dihalogenated compounds, such as dichlorophenyl or chlorofluorophenyl derivatives, often exhibit higher affinity or different selectivity compared to their mono-halogenated or non-halogenated counterparts. For instance, the affinity of arylpiperazines for certain serotonin (B10506) receptors is significantly influenced by the presence and location of chloro or fluoro groups. acs.orgfrontiersin.org

Table 2: Influence of Phenyl Ring Halogenation on Receptor Affinity (Illustrative Ki values in nM) This table collates representative data for arylpiperazines at select CNS receptors to illustrate SAR principles.

Compound Substitution Target A (e.g., 5-HT1A) Target B (e.g., D2) Rationale for Activity Change
Unsubstituted Phenyl Moderate Low Lacks specific electronic/steric interactions provided by halogens.
2-Fluorophenyl High Moderate Ortho-fluoro can influence ring conformation and interact with specific receptor residues. acs.org
3-Chlorophenyl (mCPP) High Moderate Meta-chloro provides a strong electron-withdrawing effect, enhancing binding.
2,3-Dichlorophenyl Very High High The combined steric and electronic profile often leads to high affinity for aminergic GPCRs. mdpi.com

Beyond halogens, other substituents have been explored to probe the SAR of the phenylpiperazine scaffold. The general observation is that electron-withdrawing groups tend to confer higher activity at many CNS targets compared to electron-donating groups. nih.govtandfonline.com

Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (CF3) and cyano (CN) are often favorable. The 3-CF3 substitution is a hallmark of TFMPP (1-(3-(Trifluoromethyl)phenyl)piperazine), a well-known serotonergic agent. The potent electron-withdrawing nature of these groups significantly alters the electron density of the phenyl ring, impacting its interaction with aromatic residues in the receptor binding pocket. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (OCH3) and methyl (CH3) are generally less favorable than EWGs, but their effect is highly position-dependent. tandfonline.com For example, a methoxy group at the ortho-position (e.g., 1-(2-methoxyphenyl)piperazine) can lead to high affinity for certain receptors, potentially by engaging in specific hydrogen bonds or favorable steric interactions within the binding site. nih.gov

Steric Bulk: The size of the substituent is also a key factor. Small groups like methoxy are often well-tolerated, whereas larger, bulkier groups can cause a steric clash with the receptor, leading to a decrease in binding affinity unless the pocket specifically accommodates them. tandfonline.com

Stereochemical Considerations and Enantiomeric Activity

When a chiral center is introduced into a 1-arylpiperazine analog, the resulting enantiomers often exhibit different pharmacological properties. This is because biological receptors are chiral environments, and they can differentiate between the three-dimensional shapes of the enantiomers. nih.gov

One enantiomer (the eutomer) will typically have a higher affinity for the target receptor than the other (the distomer). researchgate.net For arylpiperazine derivatives targeting aminergic GPCRs, the key interaction between the protonated piperazine nitrogen and the conserved aspartate residue (Asp3.32) is highly dependent on the correct spatial orientation of the ligand. Molecular modeling studies often show that the S-enantiomer is preferred, as it allows for an optimal fit and forms more favorable interactions with a surrounding aromatic amino acid cluster (e.g., Phenylalanine). mdpi.com The inactive or less active enantiomer may not be able to align its key pharmacophoric features with the corresponding regions of the binding site simultaneously. nih.gov

Ligand Design and Rational Drug Design Principles for Piperazine Derivatives

The design of novel ligands based on the this compound scaffold follows established rational drug design principles. The goal is to optimize interactions with a specific biological target to enhance potency and selectivity while minimizing off-target effects. researchgate.netslideshare.net

Key principles include:

Pharmacophore Modeling: The essential features for binding are well-defined for arylpiperazines. The pharmacophore typically consists of (1) the aromatic ring, which engages in van der Waals or π-π stacking interactions, and (2) the basic nitrogen atom, which acts as a hydrogen bond donor to form a salt bridge. nih.gov The distance and relative orientation between these two features are critical.

Structure-Based Design: When the 3D structure of the target receptor is known, molecular docking can be used to predict the binding mode of designed analogs. semanticscholar.org This allows for the rational introduction of substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the binding pocket, thereby increasing affinity and selectivity.

Privileged Scaffold: The arylpiperazine moiety is considered a "privileged structure" because it is capable of binding to multiple, diverse biological targets, particularly GPCRs. mdpi.com Rational design aims to decorate this core scaffold with specific substituents that confer selectivity for a single desired target over others. This involves exploiting subtle differences in the shape, size, and chemical nature of the binding pockets of different receptors.

Preclinical Pharmacokinetic and Metabolic Studies of 1 3 Chloro 2 Fluorophenyl Piperazine Non Human

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Comprehensive ADME profiles for 1-(3-Chloro-2-fluorophenyl)piperazine in preclinical models have not been detailed in publicly accessible research. Characterization of these properties is a critical step in drug development, providing insights into a compound's behavior in a biological system.

Specific data on the in vitro metabolic stability of this compound in human or animal liver microsomes is not available. Such studies are crucial for predicting a compound's hepatic clearance and half-life.

For structurally related phenylpiperazine compounds, common metabolic pathways observed in liver microsome incubations include:

Aromatic Hydroxylation: The introduction of a hydroxyl group onto the phenyl ring.

N-dealkylation: Cleavage of the piperazine (B1678402) ring.

Oxidation: Formation of N-oxides on the piperazine nitrogens.

However, without specific experimental data for this compound, the exact metabolites and the rate of metabolism remain undetermined.

There is no specific information available regarding the potential of this compound to induce or inhibit cytochrome P450 (CYP450) iso-enzymes. Phenylpiperazine derivatives have been known to interact with various CYP isoforms, such as CYP2D6 and CYP3A4, which can lead to drug-drug interactions. For instance, the related compound para-fluorophenylpiperazine (pFPP) has been shown to be an inhibitor of various CYP450 enzymes. wikipedia.org Without dedicated studies, the specific CYP interaction profile of this compound is unknown.

The extent to which this compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) has not been documented. Plasma protein binding is a key parameter that influences the volume of distribution and the fraction of unbound drug available to exert its pharmacological effect.

Quantitative data on the ability of this compound to cross the blood-brain barrier (BBB) is not available in the current literature. In vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) are often used in early drug discovery to predict passive BBB permeation. researchgate.netnih.govcreative-bioarray.com Subsequent in vivo studies in animal models would be necessary to confirm brain penetration and determine the brain-to-plasma concentration ratio. inventivapharma.com

In Vivo Pharmacokinetic Profiling in Animal Models

No in vivo pharmacokinetic studies detailing parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for this compound in any animal model have been published.

Specific values for the oral bioavailability and systemic clearance of this compound in preclinical species are not available. These parameters are essential for understanding the fraction of an orally administered dose that reaches systemic circulation and the rate at which the compound is removed from the body.

Tissue Distribution

No publicly available studies on the tissue distribution of this compound in any non-human species were found.

Preclinical Metabolic Pathways and Metabolite Characterization

No publicly available studies characterizing the metabolic pathways or identifying the metabolites of this compound in any non-human preclinical model were found.

In Vivo Preclinical Efficacy Studies and Therapeutic Potential in Animal Models

Investigation in Animal Models of Neurological Disorders

The complex pathophysiology of neurological disorders necessitates the use of diverse and validated animal models to assess the therapeutic promise of new compounds. Phenylpiperazine derivatives have been widely studied for their psychoactive properties, and 1-(3-Chloro-2-fluorophenyl)piperazine is no exception.

Models of Depression and Anxiety

Animal models of depression and anxiety are crucial for screening potential anxiolytic and antidepressant agents. Standard behavioral tests such as the forced swim test and the elevated plus-maze are employed to evaluate the effects of compounds on depressive-like and anxiety-like behaviors, respectively. While specific data on this compound in these models is not extensively documented in publicly available literature, research on the structurally related compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), has shown demonstrable effects. For instance, m-CPP has been observed to induce anxiety-like behaviors in rodents, suggesting a modulatory role of this class of compounds on the serotonergic system, a key player in the neurobiology of anxiety and depression. The specific impact of the 2-fluoro substitution in this compound on these behavioral paradigms remains an area for further investigation.

Models of Psychosis and Schizophrenia

Models of Neurodegenerative Diseases (e.g., Parkinson's disease)

The evaluation of therapeutic agents for neurodegenerative diseases like Parkinson's disease often involves neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models in rodents and non-human primates. These models replicate the progressive loss of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. The potential of this compound to offer neuroprotection or symptomatic relief in these models has not been specifically reported in the reviewed literature.

Evaluation in Animal Models of Other Disease States (e.g., Pain, Cancer, Anti-infective)

Beyond neurological disorders, the therapeutic potential of novel compounds is often explored in other disease areas. The evaluation of this compound in animal models of pain (e.g., hot plate test, writhing test), cancer (e.g., xenograft models), and infectious diseases has not been a primary focus of published research to date. Therefore, its efficacy in these domains remains to be elucidated.

Behavioral Pharmacology in Animal Models

The behavioral pharmacology of a compound provides insights into its mechanism of action and potential side effects. Phenylpiperazine derivatives are known to affect locomotor activity and other spontaneous behaviors in rodents. Studies on the related compound m-CPP have shown a dose-dependent suppression of spontaneous ambulatory behavior in rats, an effect that is believed to be mediated by the stimulation of serotonin (B10506) receptors. The specific behavioral profile of this compound, including its effects on motor function, coordination, and learning and memory in animal models, requires further dedicated investigation.

Electrophysiological and Neurochemical Studies in Animal Models

In vivo electrophysiological and neurochemical studies are vital for understanding how a compound affects neuronal activity and neurotransmitter systems in the brain. Techniques such as in vivo microdialysis can measure changes in extracellular levels of neurotransmitters like dopamine (B1211576) and serotonin in specific brain regions following drug administration. While the precise effects of this compound on neuronal firing rates and neurotransmitter release and metabolism have not been detailed in the available literature, its structural similarity to other phenylpiperazines suggests a likely interaction with serotonergic and dopaminergic pathways.

Computational and Chemoinformatic Analyses of 1 3 Chloro 2 Fluorophenyl Piperazine

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., 1-(3-Chloro-2-fluorophenyl)piperazine) when bound to a second molecule (the receptor or target, usually a protein). nih.gov This method helps in understanding the binding mode and affinity of the ligand.

The process would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A crystal structure of a relevant biological target (e.g., a specific G-protein coupled receptor or an enzyme) would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina or SwissDock, the ligand would be placed into the binding site of the receptor. nih.gov The program then explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: Each generated pose is assigned a score, typically representing the binding energy (in kcal/mol), which estimates the binding affinity. Lower scores usually indicate more favorable binding. Analysis of the best-scoring poses would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking between the phenyl ring and aromatic amino acid residues in the target's binding pocket. Studies on similar piperazine (B1678402) derivatives often show crucial interactions with specific residues that determine the compound's activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A hypothetical QSAR study involving this compound would require a dataset of structurally similar phenylpiperazine derivatives with experimentally measured biological activity (e.g., IC50 values). The steps include:

Descriptor Calculation: For each molecule in the series, various molecular descriptors (physicochemical, topological, electronic) are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Such models help in predicting the activity of new, unsynthesized compounds and in understanding which structural features (e.g., the position of the chloro and fluoro substituents) are critical for the desired biological effect.

ADMET Prediction and In Silico Screening (Preclinical Focus)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining a drug candidate's viability. In silico ADMET prediction is used early in the drug discovery process to filter out compounds with unfavorable pharmacokinetic or toxicity profiles. rowansci.com

For this compound, various properties would be predicted using web-based platforms like ADMETlab or ADMET-AI. greenstonebio.comscbdd.com

Table 1: Hypothetical In Silico ADMET Predictions for this compound

Property Category Parameter Predicted Value/Class Implication
Absorption Human Intestinal Absorption (HIA) High Likely well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability Permeable May cross into the central nervous system.
Distribution Plasma Protein Binding (PPB) >90% High binding may affect free drug concentration.
Metabolism CYP2D6 Substrate/Inhibitor Likely inhibitor Potential for drug-drug interactions.
Excretion Renal Organic Cation Transporter Substrate May be actively secreted by the kidneys.
Toxicity AMES Mutagenicity Non-mutagen Low risk of causing genetic mutations. rowansci.com
hERG Inhibition Low risk Reduced likelihood of causing cardiac arrhythmia.

Note: The data in this table is illustrative and not based on published results for this specific compound.

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static picture of ligand binding, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations apply the laws of classical mechanics to model the movements of atoms and molecules. lammps.org

An MD simulation for the this compound-receptor complex would involve:

System Setup: The docked complex is placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation Run: The system's trajectory is calculated over a period (nanoseconds to microseconds), showing how the atoms move and interact.

Analysis: The simulation results are analyzed to assess the stability of the binding pose, identify key stable interactions, understand the role of water molecules, and calculate binding free energies. This provides a more accurate and dynamic understanding of the ligand's interaction with its target than static docking alone. mdpi.com

Advanced Research Methodologies Applied to 1 3 Chloro 2 Fluorophenyl Piperazine

Crystallography and Structural Biology of Target-Ligand Complexes

Currently, there is no publicly available literature detailing X-ray crystallography or structural biology studies specifically for 1-(3-Chloro-2-fluorophenyl)piperazine complexed with biological targets. Such studies would be invaluable for understanding its binding mode at a molecular level. For related ligands, like the 5-HT1A receptor agonist F15599, which also contains a chloro-fluorophenyl moiety, research has focused on receptor binding and imaging rather than co-crystallization. nih.gov Elucidating the three-dimensional structure of this compound bound to a receptor would require successful co-crystallization and X-ray diffraction analysis, which would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity.

Advanced Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are essential for the unambiguous identification and structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy In NMR analysis of analogous compounds like 1-(3-chloro-4-fluorophenyl)piperazine, ¹H NMR and ¹³C NMR spectra are used to confirm the positions of substituents on the phenyl ring and the integrity of the piperazine (B1678402) moiety. nih.gov For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the aliphatic protons on the piperazine ring. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The ¹³C NMR spectrum would show characteristic signals for the carbon atoms in both the aromatic and piperazine rings, with the carbon atoms directly bonded to chlorine and fluorine exhibiting unique chemical shifts.

Mass Spectrometry (MS) Mass spectrometry is critical for determining the compound's molecular weight and fragmentation pattern. Using techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), a protonated molecular ion [M+H]⁺ would be observed. nih.gov For this compound (C₁₀H₁₂ClFN₂), the expected exact mass for the [M+H]⁺ ion would be approximately 215.0746 m/z. The isotopic pattern, showing a characteristic M+2 peak at about one-third the intensity of the M peak, would confirm the presence of a single chlorine atom. nih.gov

Under Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), the molecule would exhibit characteristic fragmentation. A key fragmentation pathway for phenylpiperazines involves the loss of a C₂H₄N fragment from the piperazine ring, leading to a prominent base peak. nih.govnih.gov Other significant fragments would include the chlorofluorophenyl cation. nih.gov

TechniqueSample TypeExpected Observations for this compound
¹H NMRPure CompoundSignals for aliphatic protons on the piperazine ring; complex multiplets for three aromatic protons due to H-H and H-F coupling.
¹³C NMRPure CompoundSignals for piperazine ring carbons; six distinct signals for aromatic carbons, with chemical shifts influenced by Cl and F substituents.
LC-ESI-QTOF-MSPure Compound/Biological MatrixProtonated molecular ion [M+H]⁺ at m/z ≈ 215.0746. Isotopic pattern confirming one chlorine atom.
GC-EI-MSPure Compound/Metabolite ExtractMolecular ion at m/z ≈ 214. Characteristic base peak from loss of C₂H₄N fragment. Fragment ion for chlorofluorophenyl cation.

Chromatographic Methods for Compound and Metabolite Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the separation, identification, and quantification of this compound and its metabolites in various matrices, including biological fluids. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC, often coupled with UV or mass spectrometry detectors (LC-MS), is widely used for the analysis of piperazine derivatives. researchgate.net Reversed-phase chromatography using a C18 column is a common approach. researchgate.netgoogle.com The mobile phase typically consists of a mixture of an aqueous buffer (like sodium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. google.com For compounds lacking a strong chromophore, pre-column derivatization with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, enabling detection at low concentrations with a standard HPLC-UV setup. researchgate.net

Gas Chromatography (GC) GC coupled with a mass spectrometer (GC-MS) is a powerful tool for analyzing volatile compounds and their metabolites. nih.gov For piperazine derivatives, analysis often requires derivatization, such as acetylation, to improve thermal stability and chromatographic properties. nih.govmdma.ch A typical GC-MS method would use a capillary column (e.g., Zebron ZB-SemiVolatiles) with helium as the carrier gas. nih.gov The method allows for the separation and identification of the parent compound and various metabolites based on their retention times and mass spectra. nih.gov

Metabolite Analysis Metabolism studies on related compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) show that phenylpiperazines undergo extensive metabolism. nih.gov The primary metabolic pathways include hydroxylation of the aromatic ring and degradation of the piperazine moiety. nih.gov Resulting metabolites can include hydroxylated derivatives, N-(chlorofluorophenyl)ethylenediamine, and chloro-fluoro-aniline, which may be further conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.gov GC-MS and LC-MS/MS methods are crucial for identifying these metabolites in urine and plasma after enzymatic hydrolysis (for conjugated metabolites) and extraction. nih.govmdma.ch

MethodColumn TypeMobile Phase / Carrier GasDetectionApplication
HPLC-UV/DADReversed-Phase C18Acetonitrile/Methanol and aqueous bufferUV/Diode ArrayQuantification of parent compound in pharmaceutical and biological samples. researchgate.net
LC-MS/MSReversed-Phase C18Acetonitrile/Methanol and aqueous bufferTandem Mass SpectrometryHighly sensitive quantification of parent compound and metabolites in plasma and urine. nih.gov
GC-MSCapillary (e.g., Zebron ZB-SemiVolatiles)HeliumMass Spectrometry (EI)Identification of parent compound and acetylated metabolites in urine after extraction. nih.gov

Omics Approaches (e.g., Proteomics, Metabolomics) in Preclinical Studies

There is no specific information available in the searched literature regarding the application of omics approaches, such as proteomics or metabolomics, to preclinical studies of this compound. The application of these technologies would involve treating biological systems (e.g., cell cultures or animal models) with the compound and subsequently analyzing global changes in protein expression (proteomics) or endogenous small-molecule metabolites (metabolomics). Such studies could provide powerful, unbiased insights into the compound's mechanism of action, off-target effects, and potential biomarkers of exposure or response.

Future Directions and Research Gaps for 1 3 Chloro 2 Fluorophenyl Piperazine Research

Unexplored Therapeutic Applications (Preclinical)

The structural motif of phenylpiperazine is a versatile pharmacophore found in drugs targeting a wide array of conditions, including CNS disorders, cancer, and infectious diseases. nih.gov This versatility suggests that 1-(3-Chloro-2-fluorophenyl)piperazine and its derivatives may possess biological activities beyond their currently understood scope. Preclinical investigation into new therapeutic areas is a logical and promising direction.

Anticancer Agents: The piperazine (B1678402) ring is a common feature in a variety of anticancer drugs, including kinase inhibitors. nih.govmdpi.com Research into novel benzodithiazine derivatives incorporating a piperazine moiety has shown cytotoxic effects against human cancer cell lines. mdpi.com Similarly, s-triazine derivatives with fluorophenylamino substituents have demonstrated the ability to inhibit cancer growth. mdpi.com Future preclinical studies could evaluate this compound-based compounds for their efficacy against various cancer cell lines, such as breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers, and explore their mechanisms of action, for instance, as histone deacetylase (HDAC) inhibitors. mdpi.comnih.gov

Anti-Infective Agents: The development of novel anti-infective agents is a global health priority. Fluorinated piperazine-based amino acid derivatives have recently been synthesized and shown to possess antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This indicates the potential for halogenated phenylpiperazines to serve as a scaffold for new antimalarial drugs. Preclinical research should be initiated to screen this compound and its novel analogs for activity against a range of pathogens, including parasites, bacteria, and fungi.

CNS Disorders: While phenylpiperazines are known for their CNS activity, largely centered on serotonin (B10506) (5-HT) receptor modulation, their full potential in neurology is yet to be realized. nih.gov For example, specific derivatives have been developed as radioligands for PET imaging of 5-HT1A receptors, which are implicated in anxiety and depression. nih.gov The unique substitution pattern of this compound could confer novel selectivity for different CNS targets. Future preclinical models could explore its potential in treating a wider range of neurological and psychiatric conditions, such as neurodegenerative diseases or specific pain pathways, by examining its affinity for targets like the dopamine (B1211576) and serotonin transporters. nih.gov

Table 1: Potential Preclinical Therapeutic Areas for this compound Derivatives

Therapeutic Area Rationale Potential Targets
Oncology Piperazine scaffolds are present in existing anticancer drugs. nih.govmdpi.com Kinases, Histone Deacetylases (HDACs) nih.gov
Infectious Diseases Fluorinated piperazine analogs show antiplasmodial activity. Plasmodium falciparum, various bacteria and fungi.
CNS Disorders Phenylpiperazines are known CNS modulators. nih.govnih.gov 5-HT receptor subtypes, Dopamine Transporter (DAT), Serotonin Transporter (SERT). nih.govnih.gov

Development of Novel Analogs with Improved Profiles

The therapeutic utility of a lead compound can be significantly enhanced through medicinal chemistry efforts focused on creating analogs with superior efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial for rationally designing these new chemical entities. rsc.org

The synthesis of novel analogs of this compound could focus on several strategies:

Modification of the Phenyl Ring: Introducing or altering substituents on the phenyl ring can dramatically impact target binding and selectivity. SAR studies on related compounds have shown that even small changes, such as the position of a chloro or fluoro group, can alter biological activity. nih.gov Systematic exploration of different halogen substitutions or the addition of other functional groups (e.g., methoxy (B1213986), trifluoromethyl) could yield analogs with improved profiles for specific targets. nih.govnih.gov

Substitution on the Piperazine Ring: The secondary amine of the piperazine ring is a key site for modification, allowing for the attachment of various side chains to explore new interactions with biological targets. nih.gov Synthesizing a library of derivatives by attaching different linkers and terminal functional groups can lead to the discovery of compounds with enhanced potency or novel mechanisms of action. For example, linking the piperazine to amino acid moieties has proven effective in creating antiplasmodial agents.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can improve the compound's metabolic stability and pharmacokinetic profile. For instance, replacing an amide or ester linkage with a more stable 1,2,3-triazole has been explored in the development of molecular probes for tau protein imaging. rsc.org

Table 2: Strategies for Analog Development

Modification Strategy Objective Example from Related Compounds
Phenyl Ring Substitution Enhance target affinity and selectivity. Small groups like methoxy found to be beneficial for HDAC inhibitory activity. nih.gov
Piperazine N-Substitution Introduce new pharmacophoric elements and modulate physicochemical properties. Addition of amino acid-containing side chains to create antiplasmodial agents.
Bioisosteric Replacement Improve metabolic stability and pharmacokinetic properties. Replacement of a butadiene bridge with a 1,2,3-triazole moiety in tau imaging agents. rsc.org

Integration of Multi-Omics Data in Preclinical Research

Modern drug discovery and development benefit immensely from a systems biology approach. Integrating multi-omics data (genomics, proteomics, metabolomics) into the preclinical evaluation of this compound and its analogs can provide a deeper understanding of their biological effects.

This approach can address several research gaps:

Mechanism of Action Elucidation: Multi-omics can reveal the broader cellular pathways and networks affected by the compound, moving beyond a single-target interaction. For example, proteomics could identify off-target effects or downstream signaling changes, while metabolomics could reveal shifts in cellular metabolism.

Biomarker Discovery: Identifying biomarkers that correlate with a compound's efficacy or target engagement in preclinical models is crucial. In research on antidepressants, which share structural relations with phenylpiperazines, integrating metabolomics and genomics has shown promise in predicting treatment response. nih.gov Plasma hydroxylated sphingomyelins, for instance, were identified as prominent predictors. nih.gov Applying a similar approach could identify predictive biomarkers for analogs of this compound.

Predictive Toxicology: Omics data can help predict potential toxicities early in the preclinical phase by identifying signatures of cellular stress or tissue damage, allowing for the selection of analogs with better safety profiles.

Methodological Advancements in Characterization

Robust and sensitive analytical methods are essential for all stages of drug research, from synthesis to in vivo studies. Future research should focus on developing and validating advanced analytical techniques for the characterization of this compound and its novel analogs and metabolites.

Key areas for methodological advancement include:

High-Resolution Mass Spectrometry: Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) are powerful for the structural elucidation of novel compounds and their metabolites. nih.gov Developing standardized LC-QTOF-MS/MS methods would facilitate the rapid identification of new analogs and their breakdown products in biological matrices.

Sensitive Quantification Methods: For pharmacokinetic studies, highly sensitive and specific quantification methods are required. Developing methods like Gas Chromatography with Nitrogen-Phosphorus Detection (GC/NPD) or High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after derivatization can achieve low limits of detection in plasma and other biological fluids. researchgate.netresearchgate.net

Simultaneous Analysis: As libraries of analogs are created, methods capable of simultaneously detecting and quantifying multiple piperazine derivatives are highly efficient. A Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed that can separate 19 common piperazine drugs and their positional isomers, which is a significant advancement for forensic and research laboratories. figshare.com Applying these principles to new libraries derived from this compound would streamline preclinical development.

Table 3: Advanced Analytical Methods for Characterization

Analytical Technique Application Advantages
LC-QTOF-MS/MS Structural elucidation of new analogs and metabolites. nih.gov High mass accuracy and resolution for confident identification.
GC/NPD Quantification in biological fluids. researchgate.net High sensitivity for nitrogen-containing compounds, simple operation. researchgate.net
HPLC-FLD Sensitive quantification after derivatization. researchgate.net Low detection limits (ng/mL range), suitable for plasma monitoring. researchgate.net
GC-MS Simultaneous separation and identification of multiple analogs. figshare.com Effective for complex mixtures and isomer separation. figshare.com

Q & A

Basic Research Questions

Q. How can 1-(3-Chloro-2-fluorophenyl)piperazine be synthesized, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions, such as reacting piperazine with 3-chloro-2-fluorophenyl precursors. Post-synthesis, structural confirmation requires elemental analysis (to verify stoichiometry) and spectral characterization (e.g., NMR for proton/carbon environments, IR for functional groups, and mass spectrometry for molecular weight validation) . For example, modified piperazine derivatives in related studies were confirmed using these techniques, ensuring purity >95% .

Q. What experimental approaches are used to evaluate the acute toxicity of this compound?

  • Methodological Answer : Acute toxicity is often assessed via in vivo rodent models (e.g., LD50 determination) and in vitro cytotoxicity assays (e.g., MTT on cell lines). Modifications like beta-cyclodextran inclusion can reduce toxicity, as observed in similar piperazine derivatives, but may compromise bioactivity. Dose-response curves and histopathological analyses are critical for validating safety margins .

Advanced Research Questions

Q. How can structural analogs of this compound be distinguished using advanced spectroscopic techniques?

  • Methodological Answer : Raman microspectroscopy combined with chemometrics (e.g., PCA and LDA) effectively differentiates isomers and analogs. For example, laser power (20 mW) and scan numbers (128–256) optimize spectral resolution for piperazine derivatives. Multivariate analysis of peak positions/intensities achieves >99% variance separation, even for closely related isomers like 3-CPP and 4-TFMPP .

Q. What in vitro pharmacological models are suitable for assessing the antiplatelet or anesthetic activity of this compound?

  • Methodological Answer :

  • Antiplatelet activity : Use platelet aggregation assays (e.g., turbidimetric measurements with ADP/collagen as agonists) .
  • Local anesthetic activity : Employ infiltration anesthesia models in rodents, measuring latency periods (e.g., tail-flick test) and comparing efficacy to lidocaine. Data are analyzed via ANOVA with post-hoc tests to determine significance (p<0.05) .

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity and stability of this compound?

  • Methodological Answer : Substituents at the phenyl ring (e.g., Cl at position 3, F at position 2) enhance electrophilic interactions with targets (e.g., serotonin receptors) but may reduce metabolic stability. QSAR studies and molecular docking (using software like AutoDock Vina) can predict binding affinities. For instance, chloro-substituted derivatives show higher antiplatelet activity, while fluorination improves blood-brain barrier penetration .

Q. What chromatographic methods optimize quantification of this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a p-tolylpiperazine internal standard achieves high sensitivity (LOD <1 ng/mL). Gradient elution (e.g., acetonitrile/ammonium formate) on C18 columns resolves the compound from metabolites. Validation follows ICH guidelines for linearity (R² >0.99), precision (RSD <10%), and recovery (>85%) .

Contradictions and Considerations

  • Toxicity vs. Activity : Beta-cyclodextran inclusion reduces toxicity but may lower bioactivity, necessitating a balance in structural optimization .
  • Substituent Effects : While halogenation enhances target binding, it may increase metabolic degradation via cytochrome P450 enzymes, requiring stability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.